molecular formula C12H12N2O B1621423 2-(4-Methoxyphenyl)-3-pyridinamine CAS No. 663918-44-3

2-(4-Methoxyphenyl)-3-pyridinamine

Cat. No. B1621423
CAS RN: 663918-44-3
M. Wt: 200.24 g/mol
InChI Key: JDHOZFNYCLTLCJ-UHFFFAOYSA-N
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Description

The description of a compound typically includes its molecular formula, structure, and the functional groups present. It may also include information about the class of compounds it belongs to and its relevance or use in certain fields .


Synthesis Analysis

Synthesis analysis involves detailing the methods and reactions used to synthesize the compound. This can include the starting materials, reagents, catalysts, and conditions of the reaction .


Molecular Structure Analysis

Molecular structure analysis involves determining the 3D structure of the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational methods are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions of the reaction. The mechanism of the reaction may also be studied .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, and refractive index. Spectroscopic properties may also be studied .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Pyridine Derivatives : Procedures for the synthesis of pyridine derivatives, including 5-Phenyl-2-pyridinamine (PPA), a compound structurally related to 2-(4-Methoxyphenyl)-3-pyridinamine, have been developed for biological studies (Stavenuiter et al., 1985).
  • Demethylation Studies : Research on 4-Methoxyphenylbutyric acid, which is similar in structure to 2-(4-Methoxyphenyl)-3-pyridinamine, details the process of demethylation on a multikilogram scale (Schmid et al., 2004).

Corrosion Inhibition

  • Corrosion Protection : Pyridine derivatives, including those structurally akin to 2-(4-Methoxyphenyl)-3-pyridinamine, have been evaluated for their efficacy in corrosion inhibition on mild steel in acidic environments (Sudheer & Quraishi, 2014).

Molecular Structure Analysis

  • Crystal Structure Analysis : Studies have been conducted to determine the molecular structure of compounds related to 2-(4-Methoxyphenyl)-3-pyridinamine using various spectroscopic methods and X-ray single crystal analysis (Al‐Refai et al., 2016).

Fluorescent Sensing

  • Fluorescent Probes : Development of water-soluble and small molecular weight fluorescent probes based on pyridine-pyridone skeleton, such as the 3-(4-methoxyphenyl)-4-(methylsulfanyl)-6-(pyridin-2-yl)pyridin-2(1H)-one, demonstrates the application in detecting metal ions like Zn2+ (Hagimori et al., 2011).

Antimicrobial Research

  • Antimicrobial Activity : Cyanopyridine derivatives, structurally related to 2-(4-Methoxyphenyl)-3-pyridinamine, have been synthesized and evaluated for their antimicrobial activities, including effectiveness against Mycobacterium tuberculosis (Vyas et al., 2009).

Mechanism of Action

Target of Action

It is known that similar compounds target aralkylamine dehydrogenase light chain and heavy chain in alcaligenes faecalis . These enzymes play a crucial role in the metabolism of aralkylamines, which are involved in various biological processes.

Mode of Action

This interaction could potentially alter the metabolic pathways involving aralkylamines .

Biochemical Pathways

Given its potential targets, it may influence the metabolism of aralkylamines . The downstream effects of this could be wide-ranging, given the involvement of these compounds in various biological processes.

Result of Action

Given its potential targets, it is likely that it influences the function of aralkylamine dehydrogenase, which could have wide-ranging effects on cellular metabolism .

Safety and Hazards

This involves studying the toxicity of the compound, its potential hazards, and safety measures that should be taken while handling it .

Future Directions

This could involve potential applications of the compound, areas of research that could be explored, and how the compound could be modified or used in the future .

properties

IUPAC Name

2-(4-methoxyphenyl)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c1-15-10-6-4-9(5-7-10)12-11(13)3-2-8-14-12/h2-8H,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDHOZFNYCLTLCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C=CC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90377298
Record name 2-(4-methoxyphenyl)-3-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90377298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methoxyphenyl)-3-pyridinamine

CAS RN

663918-44-3
Record name 2-(4-methoxyphenyl)-3-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90377298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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